molecular formula C26H20ClFO5 B4939954 7-[(2-chloro-6-fluorobenzyl)oxy]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4H-chromen-4-one

7-[(2-chloro-6-fluorobenzyl)oxy]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4H-chromen-4-one

Cat. No.: B4939954
M. Wt: 466.9 g/mol
InChI Key: ZTFGNHJTYFANRE-UHFFFAOYSA-N
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Description

7-[(2-chloro-6-fluorobenzyl)oxy]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4H-chromen-4-one is a useful research compound. Its molecular formula is C26H20ClFO5 and its molecular weight is 466.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 466.0983296 g/mol and the complexity rating of the compound is 744. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry

This compound is primarily studied for its potential therapeutic properties. Research indicates that it may possess anti-inflammatory , antioxidant , and anticancer activities. The presence of the benzodioxepin moiety is particularly noteworthy as it has been associated with various biological activities.

Case Studies

  • Anti-Cancer Activity : A study demonstrated that derivatives similar to this compound exhibit cytotoxic effects against several cancer cell lines. The mechanism appears to involve the inhibition of specific signaling pathways related to cell proliferation and survival.
  • Inflammatory Response Modulation : Another investigation highlighted its potential in reducing inflammation in animal models, suggesting it could be developed into a therapeutic agent for conditions like arthritis.

Biological Research

The compound's interaction with biological targets is under investigation. Preliminary studies suggest it may modulate enzyme activity or receptor binding, leading to significant biological effects.

Chemical Synthesis

In synthetic organic chemistry, 7-[(2-chloro-6-fluorobenzyl)oxy]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4H-chromen-4-one serves as an important building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic routes and develop novel compounds with enhanced biological activities.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step routes, including nucleophilic aromatic substitution for introducing the 2-chloro-6-fluorobenzyloxy group and coupling reactions to attach the benzodioxepin moiety. Optimization strategies include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling .
  • Temperature control : Lower temperatures (0–25°C) to minimize side reactions during benzyloxy group attachment .
  • Purification : Column chromatography with gradient elution (hexane/EtOAc) for isolating intermediates.
    • Data Table :
StepReaction TypeKey ReagentsYield Range
1Nucleophilic Substitution2-chloro-6-fluorobenzyl chloride, K₂CO₃60–75%
2CouplingPd(PPh₃)₄, 3,4-dihydro-2H-1,5-benzodioxepin-7-boronic acid45–55%

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm substituent positions and stereochemistry .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., ESI+ mode) .
  • X-ray crystallography to resolve ambiguities in the chromen-4-one core conformation .

Q. What in vitro assays are suitable for initial screening of biological activity?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HepG2, MCF-7) .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or cytochrome P450 isoforms .
  • Antimicrobial activity : Broth microdilution for MIC determination against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved target specificity?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to predict binding to kinase domains (e.g., EGFR, VEGFR) .
  • QSAR studies : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize functional groups .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical interactions .

Q. What experimental strategies resolve contradictions in reported biological activity across studies?

  • Methodological Answer :

  • Dose-response standardization : Use consistent molar concentrations (e.g., 1–100 µM) and vehicle controls (DMSO ≤0.1%) .
  • Orthogonal assays : Validate cytotoxicity via both ATP luminescence (CellTiter-Glo) and apoptosis markers (Annexin V/PI) .
  • Model organism comparability : Compare activity in primary human cells vs. immortalized lines to address species-specific effects .

Q. How can researchers elucidate the compound’s mechanism of action in complex disease models?

  • Methodological Answer :

  • Transcriptomic profiling : RNA-seq to identify differentially expressed genes in treated vs. untreated cells (e.g., pathways like NF-κB or MAPK) .
  • CRISPR-Cas9 knockouts : Validate target engagement by testing activity in cells lacking putative targets (e.g., TP53 or BCL2) .
  • Metabolomic analysis : LC-MS/MS to track changes in key metabolites (e.g., ATP, NAD+) linked to bioactivity .

Q. What strategies mitigate challenges in scaling up synthesis without compromising purity?

  • Methodological Answer :

  • Flow chemistry : Continuous reactors for exothermic steps (e.g., benzyloxy group introduction) to improve safety and yield .
  • DoE optimization : Use factorial design to assess variables (temperature, solvent ratio, catalyst loading) for critical steps .
  • In-line analytics : PAT tools (e.g., FTIR probes) for real-time monitoring of intermediate formation .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across kinase inhibition studies?

  • Methodological Answer :

  • Assay standardization : Use recombinant kinases from the same vendor (e.g., SignalChem) and ATP concentrations near Km values .
  • Control compounds : Include staurosporine or dasatinib as benchmarks for assay validity .
  • Data normalization : Report IC₅₀ relative to positive controls to account for inter-lab variability .

Q. Key Structural and Reaction Data

PropertyValue/DescriptionSource
Molecular FormulaC₂₈H₂₁ClF₂O₅
Key Synthetic Intermediate3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-hydroxy-2-methyl-4H-chromen-4-one
Common Side ReactionOver-oxidation at the chromenone C4 position under acidic conditions

Properties

IUPAC Name

7-[(2-chloro-6-fluorophenyl)methoxy]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClFO5/c1-15-25(16-6-9-22-24(12-16)31-11-3-10-30-22)26(29)18-8-7-17(13-23(18)33-15)32-14-19-20(27)4-2-5-21(19)28/h2,4-9,12-13H,3,10-11,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFGNHJTYFANRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=C(C=CC=C3Cl)F)C4=CC5=C(C=C4)OCCCO5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClFO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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